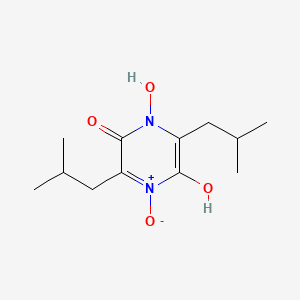
Pulcherriminic acid
Descripción general
Descripción
Pulcherriminic acid is a cyclic dipeptide found mainly in Bacillus and yeast . It has the ability to chelate Fe3+ to produce reddish-brown pulcherrimin . Microorganisms capable of synthesizing pulcherriminic acid compete with other microorganisms for environmental iron ions to achieve bacteriostatic effects .
Synthesis Analysis
Pulcherriminic acid is synthesized through a seven-step pathway from L-leucine . This starts with the thermal cyclodimerization of L-leucine to the corresponding 2,5-diketopiperazine, followed by oxidation to the 2,5-dichloropyrazine through three consecutive steps without purification of the intermediates, oxidation to the corresponding di-N-oxide, dechlorination by nucleophilic aromatic substitution with benzyloxide, and deprotection with trifluoroacetic acid without isolation of an intermediate .Molecular Structure Analysis
The molecular formula of Pulcherriminic acid is C12H20N204 . It has maximum UV absorption peaks at wavelengths of 243 nm, 282 nm, and 410 nm .Chemical Reactions Analysis
Pulcherriminic acid chelates iron ions through non-enzymatic reactions, forming extracellular red pigment pulcherrimin, competing for iron nutrition, thereby achieving antibacterial effects .Physical And Chemical Properties Analysis
Pulcherriminic acid is soluble in water . Its unique hydrophilic nature may hinder the adhesion of hydrophilic bacterial cells to abiotic surfaces .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Pulcherriminic acid, a cyclic dipeptide primarily found in Bacillus and yeast, has garnered attention for its antibacterial and antifungal properties. Research by Yuan et al. (2020) highlights its potential in food, agriculture, and medicine due to its ability to chelate Fe3+ ions, forming pulcherrimin and thereby inhibiting bacterial growth. Wang et al. (2019) discuss the use of metabolic engineering to enhance pulcherriminic acid production in Bacillus licheniformis, aiming to leverage its antibacterial and anti-plant-pathogenic fungal activities.
Biocontrol and Antimicrobial Applications
Gore-Lloyd et al. (2019) link explored the role of the Snf2 protein in controlling pulcherriminic acid biosynthesis in Metschnikowia pulcherrima. This yeast shows strong antifungal activity against plant pathogens, making it a promising candidate for biocontrol applications. Their findings also revealed a connection between pigmentation and antifungal activity in this yeast.
Biofilm Formation and Growth Control
Arnaouteli et al. (2019) link investigated the role of pulcherriminic acid in the biofilm formation of Bacillus subtilis. Their study indicated that pulcherriminic acid plays a crucial role in controlling the growth arrest of the B. subtilis biofilm, thus influencing microbial colonization and survival in environmental niches.
Industrial and Fermentation Applications
Li et al. (2017) link focused on the optimization of medium components to improve the yield of pulcherrimin in Bacillus licheniformis DW2, indicating the potential of pulcherriminic acid in industrial and fermentation applications.
Safety And Hazards
Direcciones Futuras
Based on current findings, pulcherriminic acid is proposed as an important antioxidant that modulates B. subtilis biofilm development . Understanding the environmental function of this metabolite can provide insight into various microbial interactions and enables the efficient development of new effective bioproducts and methods .
Propiedades
IUPAC Name |
1,5-dihydroxy-3,6-bis(2-methylpropyl)-4-oxidopyrazin-4-ium-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-7(2)5-9-11(15)14(18)10(6-8(3)4)12(16)13(9)17/h7-8,15,17H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHPPQFOKKRDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C([N+](=C(C(=O)N1O)CC(C)C)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pulcherriminic acid | |
CAS RN |
957-86-8 | |
| Record name | Pulcherriminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



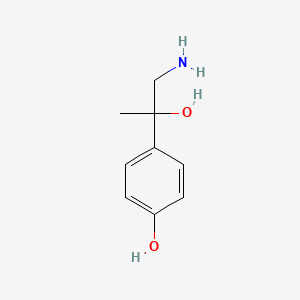
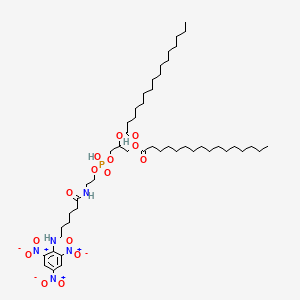
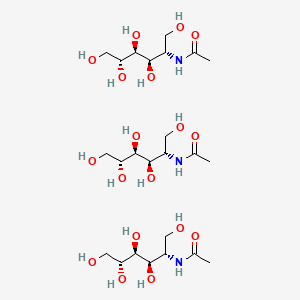
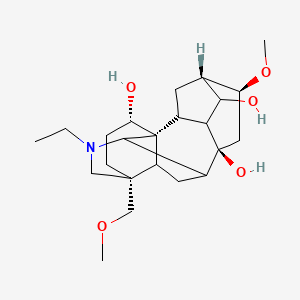
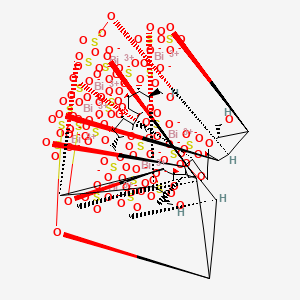
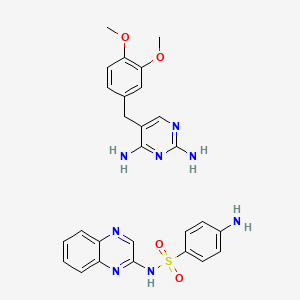
![6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1228323.png)
![2-Phenyl-4-quinolinecarboxylic acid [2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester](/img/structure/B1228326.png)
![Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B1228328.png)
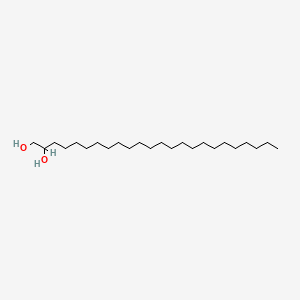
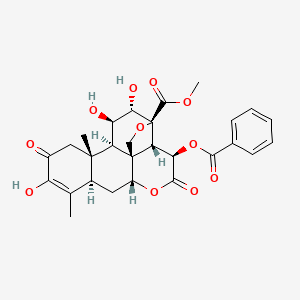
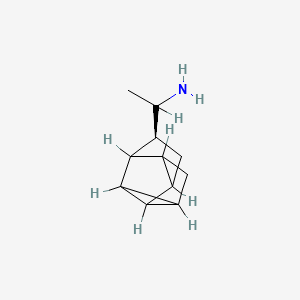
![3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide](/img/structure/B1228333.png)
![N,N-diethyl-4-[[5-oxo-6-(phenylmethyl)-7H-pyrrolo[3,4-b]pyridin-7-yl]amino]benzenesulfonamide](/img/structure/B1228334.png)